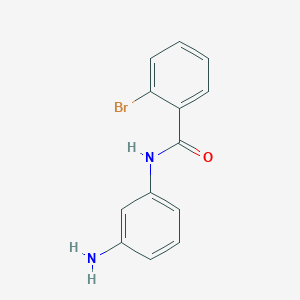

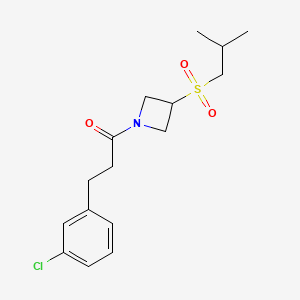

![molecular formula C15H16N4 B2353725 2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine CAS No. 637302-70-6](/img/structure/B2353725.png)

2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine” is a benzotriazole derivative. Benzotriazole derivatives are a class of compounds that have been found to be biologically active . They have been studied for their versatile biological properties, including antimicrobial, antiparasitic, and even antitumor activities .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, including the use of compounds like “2-(4-propan-2-ylphenyl)benzotriazol-5-amine”, is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis of Antimicrobial Agents

A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The results revealed that certain compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Development of Novel Heterocyclic Scaffolds

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .

Synthesis of Biologically Active C-2-Substituted Benzothiazoles

A simple and efficient synthesis of 2-alkylbenzothiazoles was performed by a two-step reaction including the condensation of 2-aminothiophenol with aliphatic aldehydes in the presence of molecular sieves 4Å followed by the oxidation of the formed 2-alkyl-2,3-dihydrobenzo[d]thiazoles with pyridinium chlorochromate (PCC) on silica gel .

Synthesis of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were successfully prepared in high yields by coupling 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole with ammonia and finally cyclization of the resulting monoacyl aminals using ammonium acetate in glacial .

Synthesis of Potent Antimicrobial Agents

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . The results revealed that certain compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Mechanism of Action

Target of Action

The primary target of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is the Nuclear hormone receptor family member daf-12 in Caenorhabditis elegans . This receptor plays a crucial role in the regulation of development, metabolism, and lifespan in nematodes .

Mode of Action

These interactions, which include π–π stacking and hydrogen bonding, allow the compound to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways . These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Pharmacokinetics

The benzotriazole moiety is known to influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, which can improve its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

2-(4-propan-2-ylphenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQLLSICFDWTQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)